![molecular formula C12H14N4 B3027712 N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine CAS No. 1365936-68-0](/img/structure/B3027712.png)
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine
描述
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a chemical compound with the molecular formula C12H14N4 It is a derivative of quinazoline, a bicyclic compound consisting of fused benzene and pyrimidine rings
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine typically involves the reaction of quinazoline derivatives with pyrrolidine. One common method includes the use of metal-catalyzed reactions, such as palladium-catalyzed cross-coupling reactions, to form the desired product . The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and bases such as potassium carbonate (K2CO3) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated systems to ensure consistent production.
化学反应分析
Nucleophilic Substitution Reactions
The quinazoline ring undergoes nucleophilic substitution at the 4-position, where the pyrrolidine group is introduced. This typically involves displacing a leaving group (e.g., chloro) with the pyrrolidine amine under acidic or catalytic conditions:
Example Reaction:
Key Findings:
-
Catalytic HCl (0.1–1.0 equiv) accelerates amination while minimizing solvolysis side products .
-
Reactions in aqueous ethanol at 40–60°C yield >85% conversion within 1–6 hours .
-
Steric hindrance from bulky substituents on the quinazoline or amine reduces reaction efficiency .
Cyclization Strategies
The pyrrolidine-quinazoline framework can be constructed via cyclization of anthranilamide derivatives. For example:
Synthesis Pathway:
Subsequent amination introduces the pyrrolidine group .
Optimized Conditions:
-
Sodium dithionite mediates nitro-to-amine reduction and cyclization .
-
Oxidative dehydrogenation (e.g., using PIDA or SO) completes aromatization .
Functionalization of the Pyrrolidine Ring
The pyrrolidine moiety can undergo further modifications:
Cross-Coupling Reactions
Palladium-catalyzed cross-coupling enables functionalization at the quinazoline 2-position:
Example:
Data Highlights:
-
Buchwald-Hartwig amination achieves C–N bond formation with >90% yield using Pd catalysts .
-
Electron-withdrawing groups on the aryl halide enhance coupling efficiency .
Acid/Base-Mediated Rearrangements
The compound exhibits pH-dependent tautomerism and stability:
-
In acidic conditions , the pyrrolidine nitrogen is protonated, increasing solubility but reducing nucleophilicity .
-
Under basic conditions , deprotonation of the quinazoline NH enhances reactivity toward electrophiles .
Biological Activity-Driven Modifications
To enhance pharmacokinetic properties, the compound is often derivatized:
-
Sulfonamide formation : Reacting with sulfonyl chlorides yields analogs with improved bioavailability .
-
Glycosylation : Attaching sugar moieties via Mitsunobu reactions enhances water solubility .
Key Data Table: Reaction Optimization Studies
科学研究应用
Therapeutic Potential
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine and its derivatives have been investigated for their roles as inhibitors of specific protein kinases, which are critical in numerous cellular processes including cancer progression and neurodegenerative diseases.
Cancer Treatment
Quinazoline derivatives have shown promise as anti-cancer agents by inhibiting key signaling pathways involved in tumor growth and metastasis. For instance, compounds related to this compound have been studied for their ability to inhibit MAP4K4, a kinase implicated in cancer cell migration and invasion. Inhibition of MAP4K4 has been linked to reduced angiogenesis and tumor progression, making these compounds potential candidates for cancer therapy .
Neurodegenerative Disorders
Research indicates that quinazoline compounds can selectively inhibit casein kinase 1 (CK1), which is associated with various neurodegenerative conditions. For example, certain analogs have demonstrated selective cytotoxicity against pancreatic ductal adenocarcinoma cells and have shown potential in targeting CK1δ/ε, suggesting a dual role in treating both cancer and neurodegenerative disorders .
Kinase Inhibition
The compound acts primarily as a kinase inhibitor by binding to the ATP-binding site of target kinases. This interaction prevents the phosphorylation of downstream substrates, thereby disrupting signaling pathways that promote cell proliferation and survival .
Chaperone Activity
In the context of lysosomal storage disorders such as Gaucher disease, quinazoline derivatives have been identified as small molecule chaperones that enhance the stability and translocation of glucocerebrosidase to lysosomes. This mechanism is crucial for restoring enzyme function in patients with enzyme deficiencies .
Case Studies and Research Findings
Several studies have documented the efficacy of this compound and its analogs in various experimental settings.
In Vitro Studies
A study evaluating a series of quinazoline derivatives found that specific compounds exhibited potent inhibition against casein kinase 1δ/ε with selectivity over other kinases. The most promising candidates demonstrated significant cytotoxic activity against cancer cell lines, indicating their potential as therapeutic agents .
Structure-Activity Relationship (SAR) Analysis
Research into the SAR of quinazoline derivatives has revealed critical insights into how modifications at various positions affect biological activity. For instance, systematic modifications led to the identification of compounds with enhanced potency against glucocerebrosidase, highlighting the importance of structural optimization in drug development .
Tables
作用机制
The mechanism of action of N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound binds to these targets, modulating their activity and leading to various biological effects. For example, it has been shown to inhibit the activity of certain kinases, which are involved in cell signaling pathways .
相似化合物的比较
Similar Compounds
Quinazolinone Derivatives: These compounds share a similar core structure with N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine and exhibit comparable biological activities.
Dihydroquinazoline Derivatives: These compounds are reduced forms of quinazoline derivatives and have similar applications in medicinal chemistry.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with a wide range of molecular targets makes it a valuable compound for scientific research and potential therapeutic applications .
生物活性
N-[(3R)-Pyrrolidin-3-yl]quinazolin-4-amine is a compound that has garnered attention in the field of medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
This compound has a molecular weight of 214.27 g/mol and is characterized by the presence of a pyrrolidine ring attached to a quinazoline moiety. This structural configuration is significant as it influences the compound's interaction with biological targets.
The biological activity of this compound is primarily attributed to its ability to inhibit specific protein kinases and other molecular targets involved in various disease processes. The compound has been shown to exhibit:
- Kinase Inhibition : Similar compounds have demonstrated the ability to selectively inhibit casein kinase 1 (CK1) isoforms, which are implicated in cancer and neurodegenerative diseases .
- Anticancer Activity : Compounds with structural similarities have been identified as potent inhibitors of breast cancer resistance protein (BCRP) and P-glycoprotein (P-gp), which are critical in multidrug resistance in cancer therapy .
In Vitro Studies
In vitro studies have shown that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance, derivatives with similar structures have been evaluated for their antiproliferative effects, revealing IC50 values in the low micromolar range against A549 lung cancer cells and other tumor types .
Antimicrobial Activity
The compound's potential as an antimicrobial agent has also been explored. Related quinazoline derivatives have shown activity against Gram-positive bacteria such as Staphylococcus aureus and have been evaluated for their minimum inhibitory concentrations (MIC) against various pathogens .
Case Studies
- Cancer Treatment : A study investigating quinazoline derivatives found that certain compounds inhibited the efflux of anticancer drugs by modulating BCRP and P-gp activities, leading to enhanced drug accumulation in resistant cancer cells . This suggests that this compound could play a role in overcoming multidrug resistance.
- Antitubercular Activity : Some quinazoline derivatives have shown promise against Mycobacterium tuberculosis, indicating potential for developing new treatments for tuberculosis .
Data Table: Summary of Biological Activities
属性
IUPAC Name |
N-[(3R)-pyrrolidin-3-yl]quinazolin-4-amine | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4/c1-2-4-11-10(3-1)12(15-8-14-11)16-9-5-6-13-7-9/h1-4,8-9,13H,5-7H2,(H,14,15,16)/t9-/m1/s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVTBSEBCNFXKGC-SECBINFHSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1NC2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CNC[C@@H]1NC2=NC=NC3=CC=CC=C32 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401269524 | |
Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1365936-68-0 | |
Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1365936-68-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Quinazolinamine, N-(3R)-3-pyrrolidinyl- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID401269524 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。